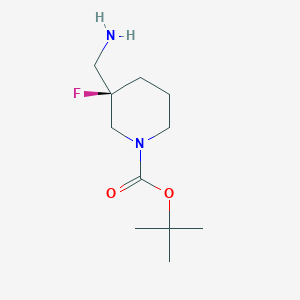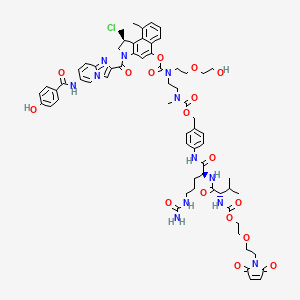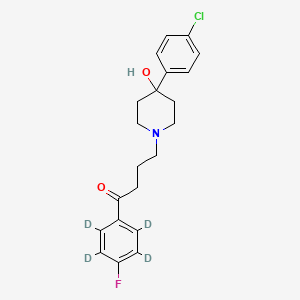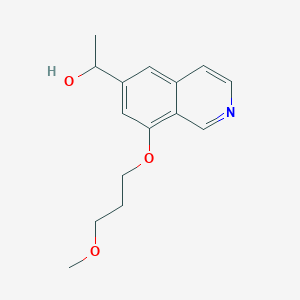
Vodobatinib
Descripción general
Descripción
Vodobatinib es un nuevo inhibidor de la tirosina cinasa (TKI) de tercera generación que es efectivo contra las isoformas BCR-ABL1 tanto de tipo salvaje como mutadas. Tiene una actividad fuera del objetivo limitada, lo que lo convierte en un candidato prometedor para el tratamiento de la leucemia mieloide crónica (LMC) en pacientes que han fallado terapias TKI previas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de vodobatinib implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad y no se divulgan públicamente. el enfoque general implica el uso de técnicas estándar de síntesis orgánica, incluidas reacciones de condensación, ciclización y pasos de purificación .
Métodos de producción industrial
La producción industrial de this compound probablemente sigue una ruta sintética similar de varios pasos, optimizada para la fabricación a gran escala. Esto incluye el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Vodobatinib se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas, presiones y niveles de pH controlados para optimizar el rendimiento y la selectividad .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidrogenados .
Aplicaciones Científicas De Investigación
Vodobatinib tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la tirosina cinasa y el desarrollo de nuevos TKI
Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para superar la resistencia en las células cancerosas
Medicina: Se utiliza principalmente en ensayos clínicos para el tratamiento de la leucemia mieloide crónica, particularmente en pacientes que han fallado terapias TKI previas
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y el estudio de los mecanismos de resistencia a los fármacos
Mecanismo De Acción
Vodobatinib ejerce sus efectos inhibiendo selectivamente la tirosina cinasa BCR-ABL1, una proteína de fusión que resulta de la translocación del cromosoma Filadelfia. Esta inhibición bloquea el sitio de unión de ATP de la cinasa, evitando la fosforilación y la posterior activación de las vías de señalización aguas abajo. Esto conduce a la inhibición de la proliferación celular y la inducción de apoptosis en las células leucémicas .
Comparación Con Compuestos Similares
Compuestos similares
Imatinib: TKI de primera generación, efectivo pero con problemas de resistencia.
Dasatinib: TKI de segunda generación, espectro más amplio pero con efectos fuera del objetivo.
Nilotinib: TKI de segunda generación, más selectivo pero con riesgos cardiovasculares.
Ponatinib: TKI de tercera generación, efectivo contra la mutación T315I pero con efectos secundarios significativos
Singularidad de Vodobatinib
This compound es único en su capacidad para inhibir selectivamente las isoformas BCR-ABL1 tanto de tipo salvaje como mutadas con una actividad fuera del objetivo limitada. Esto lo convierte en un candidato prometedor para pacientes que han fallado terapias TKI previas, ofreciendo una posible nueva opción de tratamiento con un perfil de seguridad favorable .
Propiedades
IUPAC Name |
2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBVMHBVWNVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388803-90-4 | |
| Record name | Vodobatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388803904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vodobatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VODOBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q12KU2SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


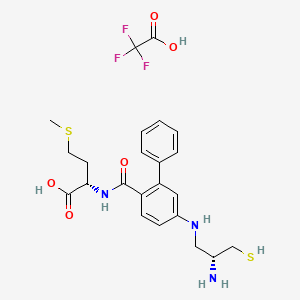

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)
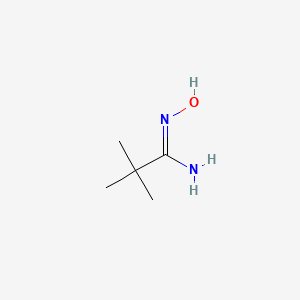
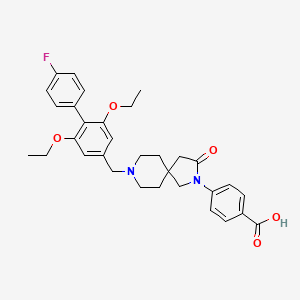
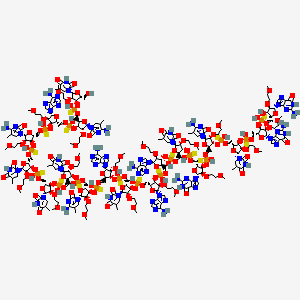
![(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol](/img/structure/B3181798.png)


